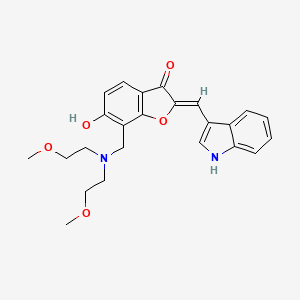
(2-(メチルチオ)ピリジン-3-イル)(3-(5-(チオフェン-2-イル)-1,2,4-オキサジアゾール-3-イル)ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that incorporates multiple heterocyclic structures. Its synthesis and applications have been explored in various fields of chemistry, biology, and medicine due to its unique structural properties.
科学的研究の応用
(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Its unique structure makes it a subject of study in heterocyclic chemistry.
Biology: Potential use as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. It starts with the construction of the core pyridin-3-yl and thiophen-2-yl components, followed by the introduction of the oxadiazol-3-yl and pyrrolidin-1-yl groups. Each step requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may utilize batch or continuous flow processes. Key considerations include the optimization of reaction times and conditions to maximize efficiency and reduce costs. High-performance liquid chromatography (HPLC) and other purification techniques are used to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridin-3-yl ring can be subjected to reduction under appropriate conditions to form dihydropyridine derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can modify the pyridin-3-yl and oxadiazol-3-yl rings.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophilic or nucleophilic agents.
Major Products Formed: The major products depend on the reaction type and conditions. For instance, oxidation of the thiol group forms sulfoxides or sulfones, while reduction of the pyridin-3-yl ring yields dihydropyridine derivatives.
作用機序
The compound exerts its effects through various molecular targets and pathways, depending on its application:
Biochemical Assays: Binds to specific proteins or enzymes, affecting their activity.
Therapeutic Uses: May interfere with cellular pathways involved in disease progression, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
Pyridinyl derivatives: Similar in terms of the pyridin-3-yl core but differ in other substituents.
Thiophen-2-yl derivatives: Share the thiophen-2-yl ring but vary in additional functional groups.
Oxadiazol-3-yl derivatives: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness: (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone's uniqueness lies in its combination of multiple heterocyclic rings and functional groups, offering a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for targeted scientific research and industrial applications.
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-24-16-12(4-2-7-18-16)17(22)21-8-6-11(10-21)14-19-15(23-20-14)13-5-3-9-25-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURBDQHKNKCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2444759.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2444760.png)
![1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2444762.png)

![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)


![4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2444772.png)

![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)

